Amino-PEG6-amido-bis-PEG5-N3
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Overview
Description
Amino-PEG6-amido-bis-PEG5-N3 is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains 11 PEG units and an azide group, making it a versatile reagent in click chemistry. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG6-amido-bis-PEG5-N3 is synthesized through a series of chemical reactions involving PEG units and azide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of amine groups with PEG units.
Amidation: The PEGylated compound undergoes amidation to introduce amido linkages.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large batches of the compound are synthesized in reactors.
Purification: The synthesized compound is purified using techniques such as chromatography.
Quality Control: Rigorous quality control tests are conducted to ensure the compound meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Amino-PEG6-amido-bis-PEG5-N3 primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group of the compound reacting with alkyne groups in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN without the need for a catalyst.
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires strained alkynes such as DBCO or BCN.
Major Products Formed
CuAAc: Forms triazole-linked products.
SPAAC: Forms stable triazole-linked products without the need for a catalyst
Scientific Research Applications
Amino-PEG6-amido-bis-PEG5-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized materials and nanotechnology
Mechanism of Action
The mechanism of action of Amino-PEG6-amido-bis-PEG5-N3 involves its role as a linker in bioconjugation and drug delivery systems. The azide group allows for specific and efficient conjugation with alkyne-containing molecules through click chemistry reactions. This enables the targeted delivery of therapeutic agents to specific cells or tissues, enhancing the efficacy and reducing the side effects of treatments .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-amido-bis-PEG3-N3: A shorter PEG linker with similar click chemistry properties.
Amino-PEG8-amido-bis-PEG7-N3: A longer PEG linker with enhanced solubility and flexibility.
Uniqueness
Amino-PEG6-amido-bis-PEG5-N3 is unique due to its optimal length of 11 PEG units, providing a balance between solubility, flexibility, and stability. This makes it particularly suitable for use in ADCs and other bioconjugation applications .
Properties
Molecular Formula |
C48H94N10O21 |
---|---|
Molecular Weight |
1147.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C48H94N10O21/c49-4-12-63-18-24-69-30-36-75-42-41-74-35-29-68-23-17-62-9-3-48(61)56-45(43-78-10-1-46(59)52-5-13-64-19-25-70-31-37-76-39-33-72-27-21-66-15-7-54-57-50)44-79-11-2-47(60)53-6-14-65-20-26-71-32-38-77-40-34-73-28-22-67-16-8-55-58-51/h45H,1-44,49H2,(H,52,59)(H,53,60)(H,56,61) |
InChI Key |
JBQBXFBDBXMVJE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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